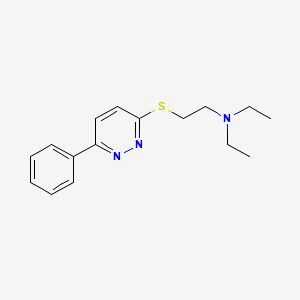

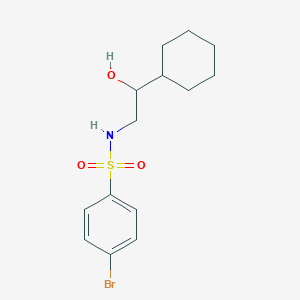

![molecular formula C13H18N3NaO4S B2726440 Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate CAS No. 2416230-89-0](/img/structure/B2726440.png)

Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidin-4-yl group attached to a thiadiazole ring, which is further attached to a carboxylate group. The piperidin-4-yl group is also attached to a carbonyl group, which is further attached to a 2-methylpropan-2-yl group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the available resources . For detailed information, it is recommended to refer to the supplier’s product documentation or contact the supplier directly.科学的研究の応用

Polarographic Analysis

The compound has been studied for its polarographic properties. Hall (1973) found that 3-(5-Methyl-1,3,4-thiadiazol-2-ylthiomethyl)-7-[2-(3- sydnone)acetamido]-3-cephem-4-carboxylic acid, sodium salt is polarographically reducible in acidic medium, producing two waves, one a two-electron reduction and the other a six-electron reduction, both diffusion-controlled. This property can be used to follow acid and base hydrolysis and β-lactamase degradation of the compound (Hall, 1973).

Antitumor Activity

Simenel et al. (2008) explored the antitumor activity of o-carboxybenzoylferrocene sodium salt, revealing the potential of such sodium salts in cancer research and treatment (Simenel et al., 2008).

Inhibition of Bacterial β-Lactamases

Bennett et al. (1991) researched sodium (5RS)-Z-6-(heterocyclylmethylene)penem-3-carboxylates, finding them to be potent inhibitors of bacterial β-lactamases. These compounds, including various 5-membered heteroaromatic derivatives, show a preferred substituent orientation and potent synergism with amoxycillin (Bennett et al., 1991).

Reactions and Transformations

Maadadi et al. (2017) studied the transformations of derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases. They found that these compounds decompose with the cleavage of the thiadiazole ring, forming labile acetylene thiolates and stable 2-methylthioethynylfurans (Maadadi et al., 2017).

Biological Activity

Youssef et al. (2011) conducted research on ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, showing its biocidal properties against Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of similar compounds in microbial control (Youssef et al., 2011).

Anti-arrhythmic Activity

Abdel‐Aziz et al. (2009) synthesized new compounds with significant anti-arrhythmic activity, demonstrating the potential of sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate and related derivatives in cardiovascular medicine (Abdel‐Aziz et al., 2009).

Selective Oxidation

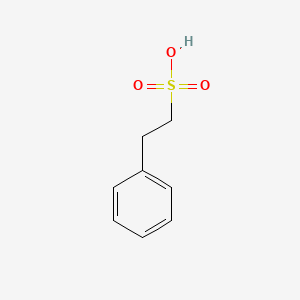

Shaikh et al. (2006) described the sodium metaperiodate (NaIO4)-mediated direct oxidation of methylarenes and benzylic bromides to aromatic carboxylic acids, demonstrating the chemical versatility and reactivity of sodium salts in organic synthesis (Shaikh et al., 2006).

作用機序

The mechanism of action of this compound is not specified in the available resources. As it is intended for research use only, it may be used in various biochemical and pharmacological studies.

Safety and Hazards

特性

IUPAC Name |

sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S.Na/c1-13(2,3)20-12(19)16-6-4-8(5-7-16)9-14-15-10(21-9)11(17)18;/h8H,4-7H2,1-3H3,(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUUFWDWKYINKM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(S2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N3NaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

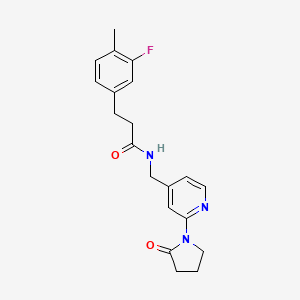

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2726361.png)

![1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2726364.png)

![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2726365.png)

![N-(4-fluoro-3-methylphenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine](/img/structure/B2726368.png)

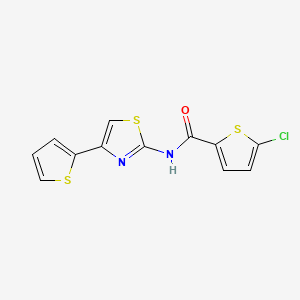

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2726372.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2726377.png)

![N-benzyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2726378.png)

![4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2726380.png)